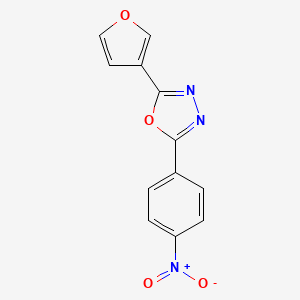![molecular formula C21H13Cl3N2O2 B5119096 2,3-dichloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5119096.png)
2,3-dichloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dichloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide, commonly known as DCB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DCB is a benzamide derivative that has been synthesized using various methods and has been studied for its mechanism of action and biochemical and physiological effects. In
Mecanismo De Acción
DCB has been found to inhibit the proteasome, a cellular complex that degrades proteins. By inhibiting the proteasome, DCB can cause the accumulation of misfolded and damaged proteins, leading to cell death. DCB has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DCB has been found to have various biochemical and physiological effects, including the induction of cell cycle arrest, the inhibition of angiogenesis, and the modulation of the immune system. DCB has also been found to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCB has several advantages for lab experiments, including its high purity and specificity for the proteasome. However, DCB also has limitations, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several future directions for the study of DCB, including the development of more potent and selective proteasome inhibitors, the investigation of DCB's effects on other cellular pathways, and the exploration of DCB's potential therapeutic applications in cancer and inflammatory diseases.
In conclusion, DCB is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DCB has been synthesized using various methods and has been studied for its mechanism of action and biochemical and physiological effects. DCB has several advantages for lab experiments, but also has limitations that need to be considered. There are several future directions for the study of DCB, making it an exciting area of research in the scientific community.
Métodos De Síntesis
DCB can be synthesized using various methods, including the reaction of 2,3-dichlorobenzoyl chloride with 2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)aniline in the presence of a base. Alternatively, DCB can be synthesized using the reaction of 2,3-dichlorobenzoic acid with 2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)aniline in the presence of a coupling agent. Both methods have been reported to yield high purity DCB.
Aplicaciones Científicas De Investigación
DCB has been studied for its potential applications in scientific research, particularly in the field of cancer research. DCB has been found to inhibit the growth of various cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. DCB has also been studied for its potential use as a tool compound to study the role of the proteasome in cancer cells.
Propiedades
IUPAC Name |
2,3-dichloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl3N2O2/c1-11-5-8-18-17(9-11)26-21(28-18)12-6-7-14(22)16(10-12)25-20(27)13-3-2-4-15(23)19(13)24/h2-10H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOXSTYPLCWAAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)C4=C(C(=CC=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dichloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodophenyl)acetamide](/img/structure/B5119013.png)
![3-{[2'-(benzoylamino)-4'-methyl-4,5'-bi-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B5119019.png)
![N-{2-[(3-methylbenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5119025.png)
![9-[4-(2-fluorophenoxy)butyl]-9H-carbazole](/img/structure/B5119035.png)
![dimethyl 2-[1-[(4-fluorophenoxy)acetyl]-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5119048.png)


![2-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-1-propanamine](/img/structure/B5119071.png)



![N-cyclohexyl-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5119109.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]benzamide](/img/structure/B5119128.png)